molecular formula C14H13N3O4 B2977439 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 862808-55-7

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2977439
CAS RN: 862808-55-7
M. Wt: 287.275
InChI Key: MHYXISMFHJMGFB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound . Attached to this ring is a 1,3,4-oxadiazol ring, another type of heterocycle. The molecule also contains a cyclopropanecarboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple ring structures in this compound suggests that it might have a relatively high boiling point and be fairly stable .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of novel derivatives with potential biological activities. For example, derivatives of 1,3,4-oxadiazole have been synthesized to explore their anti-inflammatory activities, demonstrating the compound's role in medicinal chemistry for drug design (Puttaswamy et al., 2018). Another study focused on the gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles, highlighting a method for accessing functionalized 4-aminoimidazoles, which are useful intermediates in pharmaceutical chemistry (Xu et al., 2017).

Biological Activities

Research has also delved into the biological activities of related compounds. For instance, certain derivatives have been evaluated for their anticancer activity against various cancer cell lines, indicating the therapeutic potential of 1,3,4-oxadiazole derivatives (Ravinaik et al., 2021). Additionally, the synthesis and evaluation of compounds for their serotonin-3 receptor antagonistic activities suggest the compound's application in neurochemical research (Kuroita et al., 1996).

Material Science Applications

In the realm of materials science, the synthesis of aromatic polyamides containing 1,3,4-oxadiazole units has been explored. These polymers exhibit good thermal stability and are easily processed into thin films, indicating their potential use in high-performance materials (Sava et al., 2003).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, researchers could investigate more efficient methods of synthesizing this compound .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-12(8-1-2-8)15-14-17-16-13(21-14)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8H,1-2,5-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYXISMFHJMGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

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